REACTION_SMILES
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[Br:11][c:12]1[cH:13][c:14]([C:19]([F:20])([F:21])[F:22])[c:15]([F:18])[cH:16][cH:17]1.[CH3:1][CH:2]([CH3:3])[OH:4].[CH3:5][C:6]([CH3:7])([O-:8])[CH3:9].[K+:10].[O:23]1[CH2:24][CH2:25][CH2:26][CH2:27]1>>[CH3:1][CH:2]([CH3:3])[O:4][c:15]1[c:14]([C:19]([F:20])([F:21])[F:22])[cH:13][c:12]([Br:11])[cH:17][cH:16]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Fc1ccc(Br)cc1C(F)(F)F
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(C)O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(C)(C)[O-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[K+]
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1CCOC1
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Name
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|
Type
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product
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Smiles
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CC(C)Oc1ccc(Br)cc1C(F)(F)F
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |